
Sodium dihydrogen bis(2-hydroxy-5-sulphobenzoato(3-)-O1,O2)samarate(3-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) is a complex chemical compound with the molecular formula C14H10Na3O12S2Sm It is known for its unique coordination chemistry involving the rare earth element samarium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) typically involves the reaction of samarium salts with 2-hydroxy-5-sulfobenzoic acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
SmCl3+2C7H5O6SNa+NaOH→Na3[Sm(C7H5O6S)2]+3NaCl+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity.
化学反应分析
Types of Reactions
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of samarium.
Reduction: Reduction reactions can alter the oxidation state of samarium, affecting the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the 2-hydroxy-5-sulfobenzoato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using different ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of samarium, while reduction may result in lower oxidation states.
科学研究应用
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic potential in treating certain diseases, leveraging its rare earth element properties.
Industry: Utilized in the development of advanced materials and electronic devices.
作用机制
The mechanism of action of sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, affecting their function and activity. The pathways involved may include:
Coordination with metal ions: The compound can form stable complexes with metal ions, influencing their biological activity.
Interaction with proteins: Binding to specific proteins can modulate their function, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]lanthanate(3-)
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]cerate(3-)
- Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]neodymate(3-)
Uniqueness
Sodium dihydrogen bis[2-hydroxy-5-sulfobenzoato(3-)-o1,o2]samarate(3-) is unique due to its specific coordination with samarium, which imparts distinct chemical and physical properties
属性
CAS 编号 |
79594-96-0 |
|---|---|
分子式 |
C14H8NaO12S2Sm |
分子量 |
605.7 g/mol |
IUPAC 名称 |
sodium;hydron;2-oxido-5-sulfonatobenzoate;samarium(3+) |
InChI |
InChI=1S/2C7H6O6S.Na.Sm/c2*8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h2*1-3,8H,(H,9,10)(H,11,12,13);;/q;;+1;+3/p-4 |
InChI 键 |
BIAFUHUJLDAFGB-UHFFFAOYSA-J |
规范 SMILES |
[H+].[H+].C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])[O-].C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])[O-].[Na+].[Sm+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


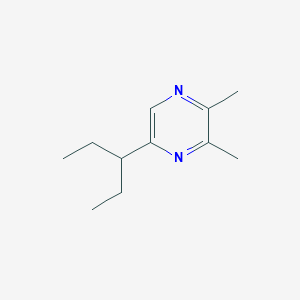
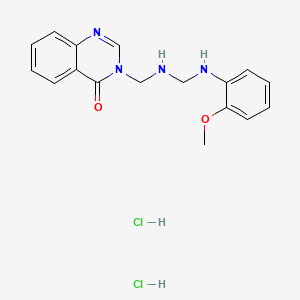
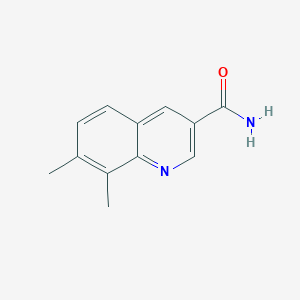
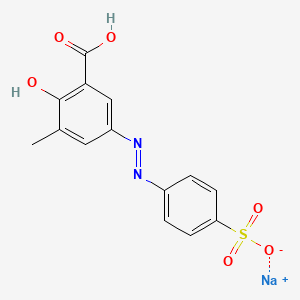
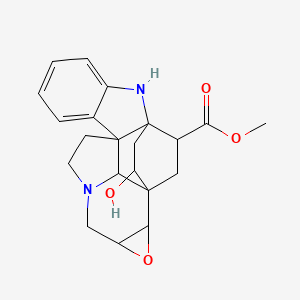
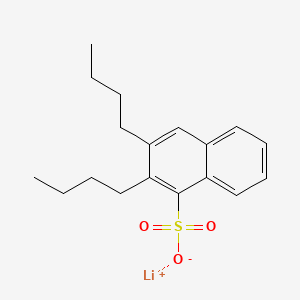
![2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)](/img/structure/B13775117.png)
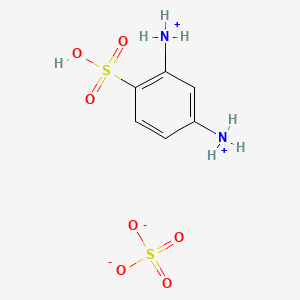
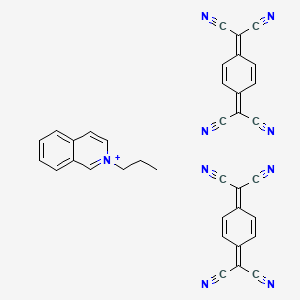

![1-[(2S,3R,4R,5S)-2-(azidomethyl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13775140.png)
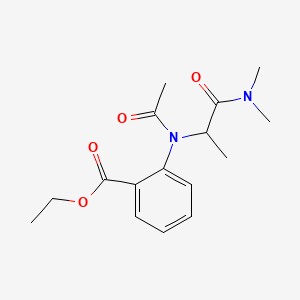
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

